3-Oxo-2-propylpentanamide
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Overview
Description
3-Oxo-2-propylpentanamide is an organic compound that belongs to the class of amides It features a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propyl group and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-propylpentanamide can be achieved through several methods. One common approach involves the amidation reaction between isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy, making it environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Oxo-2-propylpentanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound induces apoptosis and cell cycle arrest by decreasing the expression of G protein-coupled estrogen receptor (GPER) in breast cancer cells . This leads to the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
3-Oxo-2-propylpentanamide can be compared with other similar compounds, such as:
Valproic Acid Derivatives: These compounds share structural similarities and are also studied for their anticancer properties.
Phenoxy Acetamide Derivatives: Known for their pharmacological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific mechanism of action in targeting GPER and its potential for inducing apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
90124-66-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-oxo-2-propylpentanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6(8(9)11)7(10)4-2/h6H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
SFUJTGANZZZEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)N |
Origin of Product |
United States |
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